

# Ac-Val-Tyr-Lys-NH2: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ac-Val-Tyr-Lys-NH2	
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An In-depth Whitepaper on the Synthesis, Properties, and Potential Biological Significance of a Novel Tetrapeptide

This technical guide provides a comprehensive overview of the acetylated and amidated tetrapeptide, **Ac-Val-Tyr-Lys-NH2**. The document is intended for researchers, scientists, and professionals involved in drug development and peptide research. It details the chemical structure, physicochemical properties, and potential biological activities based on related peptide structures. Furthermore, this guide outlines detailed experimental protocols for its synthesis, purification, and characterization.

## **Chemical Structure and Properties**

The fundamental characteristics of **Ac-Val-Tyr-Lys-NH2** are summarized below, providing a foundational understanding of this novel tetrapeptide.

### **Chemical Structure**

**Ac-Val-Tyr-Lys-NH2** is a tetrapeptide composed of the amino acids Valine (Val), Tyrosine (Tyr), and Lysine (Lys). The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2). The structure is as follows:

Sequence: Ac-Val-Tyr-Lys-NH2

## **Physicochemical Properties**



The physicochemical properties of **Ac-Val-Tyr-Lys-NH2** have been calculated using computational tools and are presented in the table below. These properties are essential for designing and conducting experiments, as well as for predicting the peptide's behavior in biological systems.

Property	Value
Molecular Formula	C28H46N6O6
Molecular Weight	578.70 g/mol
Theoretical pl	9.99
Amino Acid Composition	
Valine (Val)	1
Tyrosine (Tyr)	1
Lysine (Lys)	1
Charge at pH 7	+1

## **Potential Biological Activities**

While no specific biological activities have been documented for **Ac-Val-Tyr-Lys-NH2**, the constituent amino acids and similar peptide sequences suggest several areas of potential interest. Peptides containing Valine, Tyrosine, and Lysine have been associated with a range of biological functions.

Short peptides derived from natural sources have demonstrated various bioactive properties, including antioxidant, antimicrobial, and antihypertensive activities.[1] The presence of a hydrophobic amino acid (Valine) and an aromatic amino acid (Tyrosine) may contribute to antioxidant properties.[1] Lysine, a basic amino acid, is often found in antimicrobial peptides.[2] Furthermore, peptides containing these residues have been investigated for their roles in cellular signaling and as enzyme inhibitors. For instance, a related peptide, Ac-Val-Gln-alle-Val-aTyr-Lys-NH2, has been identified as an inhibitor of tau protein fibrillization, suggesting potential applications in neurodegenerative disease research.[3]



## **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis, purification, and characterization of **Ac-Val-Tyr-Lys-NH2**. These protocols are based on well-established techniques in peptide chemistry.

## **Solid-Phase Peptide Synthesis (SPPS)**

The synthesis of **Ac-Val-Tyr-Lys-NH2** can be achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[4] This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

#### Materials:

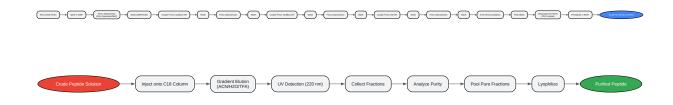
- Rink Amide resin
- Fmoc-Lys(Boc)-OH
- Fmoc-Tyr(tBu)-OH
- Fmoc-Val-OH
- · Acetic anhydride
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (H2O)



Diethyl ether

#### Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
- Washing: Wash the resin thoroughly with DMF and DCM.
- First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using DIC and OxymaPure in DMF. Allow the reaction to proceed for 2 hours.
- Washing: Wash the resin with DMF and DCM.
- Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for Fmoc-Tyr(tBu)-OH and Fmoc-Val-OH.
- N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate
  the N-terminus by treating the resin with a solution of acetic anhydride and a base like
  diisopropylethylamine (DIPEA) in DMF.
- Final Washing: Wash the resin with DMF and DCM and dry it under vacuum.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
- Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and dry the crude peptide.







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